REACTION_SMILES
|
[CH:1]12[CH2:2][CH2:3][CH:4]([CH:5]([C:17](=[O:18])[O:19][CH3:20])[CH:6]([O:8][C:9]([c:10]3[cH:11][cH:12][cH:13][cH:14][cH:15]3)=[O:16])[CH2:7]1)[N:21]2[CH3:22].[ClH:23]>>[CH:1]12[CH2:2][CH2:3][CH:4]([CH:5]([C:17](=[O:18])[O:19][CH3:20])[CH:6]([OH:8])[CH2:7]1)[N:21]2[CH3:22]
|
Name
|
COC(=O)C1C(OC(=O)c2ccccc2)CC2CCC1N2C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1C(OC(=O)c2ccccc2)CC2CCC1N2C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1C(O)CC2CCC1N2C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH:1]12[CH2:2][CH2:3][CH:4]([CH:5]([C:17](=[O:18])[O:19][CH3:20])[CH:6]([O:8][C:9]([c:10]3[cH:11][cH:12][cH:13][cH:14][cH:15]3)=[O:16])[CH2:7]1)[N:21]2[CH3:22].[ClH:23]>>[CH:1]12[CH2:2][CH2:3][CH:4]([CH:5]([C:17](=[O:18])[O:19][CH3:20])[CH:6]([OH:8])[CH2:7]1)[N:21]2[CH3:22]
|
Name
|
COC(=O)C1C(OC(=O)c2ccccc2)CC2CCC1N2C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1C(OC(=O)c2ccccc2)CC2CCC1N2C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1C(O)CC2CCC1N2C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH:1]12[CH2:2][CH2:3][CH:4]([CH:5]([C:17](=[O:18])[O:19][CH3:20])[CH:6]([O:8][C:9]([c:10]3[cH:11][cH:12][cH:13][cH:14][cH:15]3)=[O:16])[CH2:7]1)[N:21]2[CH3:22].[ClH:23]>>[CH:1]12[CH2:2][CH2:3][CH:4]([CH:5]([C:17](=[O:18])[O:19][CH3:20])[CH:6]([OH:8])[CH2:7]1)[N:21]2[CH3:22]
|
Name
|
COC(=O)C1C(OC(=O)c2ccccc2)CC2CCC1N2C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1C(OC(=O)c2ccccc2)CC2CCC1N2C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1C(O)CC2CCC1N2C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |